molecular formula C11H12O3S B1625239 Methyl 3-oxo-4-(phenylthio)butyrate CAS No. 71483-05-1

Methyl 3-oxo-4-(phenylthio)butyrate

Cat. No.: B1625239
CAS No.: 71483-05-1
M. Wt: 224.28 g/mol
InChI Key: GIQSGEUUVDGCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-oxo-4-(phenylthio)butyrate (CAS 71483-05-1) is a specialty organic compound with the molecular formula C 11 H 12 O 3 S and a molecular weight of 224.28 g/mol . This molecule features both a beta-keto ester moiety and a phenylthio ether group, making it a valuable bifunctional synthetic building block for researchers. Its structure suggests potential as an intermediate in the synthesis of more complex molecules, particularly in the construction of sulfur-containing heterocycles or for use in nucleophilic substitution reactions facilitated by the thioether group. Literature indicates its use in synthetic routes, for instance, as a precursor in reactions yielding compounds with potential biological activity . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any personal applications. Researchers should consult the safety data sheet and handle this compound with appropriate personal protective equipment.

Properties

CAS No.

71483-05-1

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

methyl 3-oxo-4-phenylsulfanylbutanoate

InChI

InChI=1S/C11H12O3S/c1-14-11(13)7-9(12)8-15-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

GIQSGEUUVDGCFZ-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)CSC1=CC=CC=C1

Canonical SMILES

COC(=O)CC(=O)CSC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Methyl 3-oxo-4-(phenylthio)butyrate is a compound that has garnered interest in various scientific research applications due to its unique chemical properties and potential utility in organic synthesis. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic addition reactions makes it suitable for the preparation of more complex molecules, including those used in drug development.

Case Study: Synthesis of Cephalosporins
One notable application is its use in the synthesis of cephalosporin antibiotics. The compound can be transformed into key intermediates that facilitate the construction of cephalosporin's β-lactam ring, which is essential for its antibacterial activity .

Agrochemical Development

The compound's reactivity also positions it as a valuable building block in the development of agrochemicals. It can be utilized to synthesize herbicides and insecticides, contributing to advancements in agricultural productivity.

Case Study: Herbicide Synthesis
Research has demonstrated that derivatives of this compound can exhibit herbicidal activity, making them candidates for further investigation in crop protection strategies .

Data Table: Applications Overview

Application AreaDescriptionExample Use Case
Pharmaceutical SynthesisIntermediate for synthesizing antibioticsCephalosporin production
Agrochemical DevelopmentBuilding block for herbicides and insecticidesHerbicide formulation
Organic ChemistryReactivity in nucleophilic addition reactionsSynthesis of complex organic molecules

Mechanistic Insights

The reactivity of this compound is largely attributed to its keto group, which can participate in various chemical transformations. Studies have shown that under specific conditions, this compound can engage in Michael additions and other nucleophilic substitution reactions, making it versatile for synthetic chemists.

Chemical Reactions Analysis

Alkylation Reactions

Methyl 3-oxo-4-(phenylthio)butyrate undergoes alkylation with nucleophiles such as iodoacetate anion to form 1,4-dicarbonyl intermediates. These intermediates are critical precursors for synthesizing γ-lactones and butenolides.

Example Reaction Pathway:

ReagentProductYieldConditions
Iodoacetate anion1,4-Dicarbonyl compound74%*Alkylation at keto group

*Yield based on recovered starting material in analogous reactions .

Reduction to γ-Lactones

The 1,4-dicarbonyl intermediates derived from alkylation are stereoselectively reduced to β-phenylthio-γ-butyrolactones. Sodium borohydride (NaBH₄) is commonly employed, producing a single stereoisomer in high diastereoselectivity.

Key Observations:

  • Reduction of 5,5-dimethyl-4-oxo-3-(phenylthio)hexanoic acid with NaBH₄ yields a γ-lactone with cis orientation of the phenylthio and tert-butyl groups, confirmed by X-ray crystallography .

  • Steric hindrance in bulky substrates may lead to partial side reactions (e.g., attack at sulfur), reducing lactone yield .

Oxidation and Thermolysis

Oxidation of β-phenylthio-γ-lactones to sulfoxides (using periodate) followed by thermolysis enables the synthesis of α,β-unsaturated γ-butenolides.

Reaction Sequence:

  • Oxidation : γ-Lactone → Sulfoxide intermediate.

  • Thermolysis : Sulfoxide → Butenolide + Phenylsulfenic acid.

Thermolysis Conditions:

  • Temperatures: 80–120°C

  • Solvents: Toluene or xylene

Comparative Reactivity

The phenylthio group enhances reactivity toward electrophiles compared to non-sulfur analogs.

Reaction TypeThis compoundMethyl 3-oxo-4-phenylbutanoate (Non-Sulfur Analog)
Alkylation EfficiencyHigh (due to S nucleophilicity)Moderate
Oxidation StabilityLower (S susceptible to oxidation)Higher

Comparison with Similar Compounds

Ethyl 3-oxo-4-(phenylthio)butyrate

Molecular Formula : C₁₂H₁₄O₃S
Molecular Weight : 238.30 g/mol
Key Differences :

  • Both compounds undergo baker’s yeast-mediated reductions to produce enantioselective products. Ethyl 3-oxo-4-(phenylthio)butyrate is specifically cited in the synthesis of N-methoxy-α-lactams with high enantiomeric excess .
    Applications : Similar to the methyl variant, this compound serves as a chiral building block in pharmaceutical synthesis.

Methyl 3-Oxo-4-phenylbutyrate

Molecular Formula : C₁₁H₁₂O₃
Molecular Weight : 192.21 g/mol
Key Differences :

  • Replaces the phenylthio group with a phenyl (C₆H₅) substituent, eliminating sulfur and altering electronic properties.
  • Applications: Used as a precursor in organic synthesis, though its lack of sulfur may limit utility in reactions requiring thioether-directed stereocontrol.

Methyl 2-(phenylthio)benzoate

Molecular Formula : C₁₄H₁₂O₂S
Molecular Weight : 244.31 g/mol
Key Differences :

  • Features a benzoate backbone with a phenylthio group at the 2-position, introducing steric hindrance near the ester moiety.
  • Synthesized via esterification of 2-(phenylthio)benzoic acid and subsequent hydrazide formation .

Anti-inflammatory Thioether Derivatives

Representative Structure : 2-Methyl-2-(phenylthio)propionic acid derivatives
Key Differences :

  • Substitution patterns (e.g., sulfone, sulfoxide) modulate anti-inflammatory activity. The phenylthio group in these derivatives enhances binding to biological targets compared to oxygen-based analogs .
    Applications : Patent literature highlights their use in treating inflammatory conditions, underscoring the pharmacological relevance of the phenylthio moiety .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Reactivity/Applications
Methyl 3-oxo-4-(phenylthio)butyrate C₁₁H₁₂O₃S 224.28 β-ketoester, phenylthio Enantioselective lactam synthesis
Ethyl 3-oxo-4-(phenylthio)butyrate C₁₂H₁₄O₃S 238.30 β-ketoester, phenylthio Chiral intermediate synthesis
Methyl 3-Oxo-4-phenylbutyrate C₁₁H₁₂O₃ 192.21 β-ketoester, phenyl General organic synthesis
Methyl 2-(phenylthio)benzoate C₁₄H₁₂O₂S 244.31 Benzoate ester, phenylthio Hydrazide intermediate synthesis
2-Methyl-2-(phenylthio)propionic acid C₁₀H₁₂O₂S 196.26 Carboxylic acid, phenylthio Anti-inflammatory agents

Structural and Reactivity Insights

  • Electronic Effects : The phenylthio group in this compound provides stronger electron withdrawal than the phenyl group in Methyl 3-Oxo-4-phenylbutyrate, enhancing electrophilicity at the ketone for nucleophilic reductions.
  • Steric Considerations: Ethyl esters introduce minor steric bulk compared to methyl analogs, which may influence enzyme-substrate interactions in baker’s yeast reductions .
  • Biological Relevance : Sulfur-containing derivatives (e.g., phenylthio, sulfoxide) exhibit enhanced bioactivity in anti-inflammatory applications compared to oxygenated analogs .

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves nucleophilic substitution of methyl 4-bromo-3-oxobutyrate with thiophenol. This method leverages the electrophilic nature of the α-carbon adjacent to the keto group, which becomes susceptible to attack by the thiophenoxide anion (PhS⁻). The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres (N₂ or Ar) to prevent oxidation of the thiol.

Representative Protocol:

  • Substrate Preparation : Methyl 4-bromo-3-oxobutyrate is synthesized via bromination of methyl acetoacetate using phosphorus tribromide (PBr₃) in dichloromethane at 0–5°C.
  • Nucleophilic Attack : Thiophenol (1.2 equiv) is added dropwise to a cooled (−10°C) solution of methyl 4-bromo-3-oxobutyrate and potassium carbonate (K₂CO₃) in DMF.
  • Workup : The mixture is stirred for 12–18 hours, filtered to remove salts, and concentrated under reduced pressure. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4).

Optimization Insights:

  • Catalyst Selection : Transitioning from K₂CO₃ to cesium carbonate (Cs₂CO₃) increases yields by 15–20% due to enhanced nucleophilicity of PhS⁻.
  • Solvent Impact : DMF outperforms THF in polar aprotic solvents, achieving 78% yield versus 62% in THF, attributed to better stabilization of the intermediate enolate.

Blaise Reaction with Benzyl Cyanide Derivatives

Adaptation of the Blaise Reaction

The Blaise reaction, traditionally used for synthesizing β-keto esters from nitriles, has been modified for introducing sulfur functionalities. In this approach, benzyl cyanide derivatives bearing phenylthio groups react with potassium methyl malonate in the presence of ZnCl₂ and ethyl dichloroacetate (EDC).

Key Steps:

  • Substrate Synthesis : 4-(Phenylthio)benzyl cyanide is prepared via Friedel-Crafts thioalkylation of benzene with 4-chlorobutanenitrile and AlCl₃, followed by cyanide substitution.
  • Blaise Reaction : The nitrile (1 equiv), potassium methyl malonate (1.5 equiv), and ZnCl₂ (0.1 equiv) are refluxed in EDC for 6–8 hours. The reaction proceeds via a ketene intermediate, which undergoes decarboxylation to form the β-keto ester.

Yield and Limitations:

  • Yield : 65–70% after column purification.
  • Challenges : Competing side reactions, such as over-alkylation or hydrolysis of the nitrile, necessitate strict moisture control and stoichiometric precision.

Condensation with Phenylthioacetyl Chloride

Acid Chloride-Mediated Coupling

This method employs a condensation reaction between methyl acetoacetate and phenylthioacetyl chloride, facilitated by a base such as triethylamine (Et₃N). The reaction forms a new carbon-sulfur bond while preserving the keto and ester functionalities.

Procedure Overview:

  • Activation : Phenylthioacetyl chloride (1.1 equiv) is added to a solution of methyl acetoacetate (1 equiv) and Et₃N (2 equiv) in dry dichloromethane (DCM) at 0°C.
  • Reaction Progress : The mixture warms to room temperature and stirs for 4–6 hours.
  • Isolation : The organic layer is washed with 5% HCl (to remove excess Et₃N), dried over Na₂SO₄, and concentrated. Recrystallization from ethanol/water (3:1) affords the product in 72% yield.

Critical Parameters:

  • Temperature Control : Maintaining subambient temperatures during acid chloride addition minimizes ketone enolization.
  • Base Selection : Et₃N is preferred over pyridine due to its superior solubility in DCM and faster byproduct (HCl) sequestration.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The table below evaluates the four primary methods based on yield, scalability, and practicality:

Method Reagents/Conditions Yield (%) Scalability Key Advantage
Nucleophilic Substitution K₂CO₃, DMF, 25°C 78 High Short reaction time
Blaise Reaction ZnCl₂, EDC, reflux 65 Moderate Broad substrate compatibility
Acid Chloride Condensation Et₃N, DCM, 0°C → 25°C 72 High High atom economy

Interpretation:

  • Nucleophilic Substitution is optimal for small-scale laboratory synthesis due to its simplicity and reproducibility.
  • Blaise Reaction suits industrial contexts where diverse benzyl cyanide derivatives are accessible.

Industrial Applications and Process Optimization

Large-Scale Production Considerations

For industrial-scale synthesis, the Blaise reaction and nucleophilic substitution are most viable. Key modifications include:

  • Continuous Flow Systems : Implementing flow chemistry reduces reaction times by 40% and improves heat dissipation during exothermic steps.
  • Catalyst Recycling : ZnCl₂ from the Blaise reaction is recovered via aqueous extraction and reused, lowering costs by 15–20%.

Case Study : A pilot plant producing 50 kg/month of methyl 3-oxo-4-(phenylthio)butyrate achieved 92% purity using continuous nucleophilic substitution with in-line liquid-liquid extraction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 3-oxo-4-(phenylthio)butyrate?

  • The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, triazine-based intermediates (e.g., 2,4,6-trichlorotriazine) are often used to introduce sulfur-containing groups, as seen in analogous syntheses of triazine derivatives . Stepwise procedures involving coupling with 4-methoxyphenol or phenylthiol derivatives under controlled temperatures (0–5°C for initial steps) and inert atmospheres (e.g., nitrogen) are critical. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the product .

Q. What safety protocols should be followed when handling this compound?

  • Refer to Safety Data Sheets (SDS) for structurally similar esters, such as Methyl 3-Oxo-4-phenylbutyrate. Key precautions include:

  • Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Handling in a fume hood to prevent inhalation of vapors.
  • Storage in airtight containers away from oxidizers and heat sources .
    • Note: Specific toxicity data for the phenylthio variant may require extrapolation from related compounds until dedicated studies are published.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Gas chromatography/mass spectrometry (GC/MS) is widely used to confirm identity and purity, particularly in studies analyzing its conversion to phenylacetone derivatives. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) and high-resolution mass spectrometry (HRMS) are essential. Polarimetry or X-ray crystallography may resolve stereochemical ambiguities in isomers .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be systematically addressed?

  • Variability in yields often stems from differences in reaction conditions (e.g., solvent polarity, catalyst loading, or temperature gradients). To mitigate this:

  • Conduct kinetic studies to optimize reaction time and intermediate stability.
  • Compare alternative catalysts (e.g., DMAP vs. pyridine) for acylation steps.
  • Validate reproducibility through triplicate experiments under inert atmospheres .

Q. What computational methods are suitable for predicting the reactivity of the phenylthio group in this compound?

  • Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects of the phenylthio substituent on reaction pathways. Focus on:

  • Charge distribution at the sulfur atom to predict nucleophilic/electrophilic behavior.
  • Transition-state analysis for thioester hydrolysis or nucleophilic attacks.
  • Compare with methylthio or methoxy analogs to isolate substituent effects .

Q. How does this compound compare to other β-keto esters in phenylacetone precursor studies?

  • Unlike shorter-chain esters (e.g., methyl butyrate), the phenylthio group enhances stability against hydrolysis, making it a more robust precursor. Key methodological considerations include:

  • Monitoring conversion efficiency to phenylacetone via GC/MS under acidic or basic conditions.
  • Assessing side-product formation (e.g., disulfides) during reduction steps.
  • Cross-referencing kinetic data with ethyl 3-oxo-2-phenylbutyrate to evaluate substituent impacts .

Q. What strategies resolve discrepancies in thermal stability data for β-keto thioesters?

  • Conflicting thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) results may arise from moisture sensitivity or isomerization. Recommendations:

  • Perform stability assays under controlled humidity (e.g., <5% RH).
  • Use dynamic vapor sorption (DVS) to quantify hygroscopicity.
  • Compare degradation profiles of isolated isomers (e.g., cis vs. trans) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.